5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
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Overview
Description
5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound that belongs to the benzofuran family. This compound features a benzofuran core with a chloro group at the 5-position, a carboxylic acid group at the 7-position, and two methyl groups at the 2-position. It is typically a white to off-white crystalline powder or solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods
Industrial production methods for this compound often involve the use of organic solvents and catalysts to facilitate the cyclization and chlorination processes. For example, the compound can be synthesized by adding 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoic acid methyl ester to an organic solvent, followed by cyclization and chlorination using N-chlorosuccinimide .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzofuran core.
Substitution: The chloro group at the 5-position can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzofurans .
Scientific Research Applications
5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: Similar structure with an amino group at the 4-position.
5-Chloro-2,2-dimethylpentanoic acid: Shares the chloro and dimethyl groups but differs in the core structure.
Uniqueness
5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H11ClO3 |
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Molecular Weight |
226.65 g/mol |
IUPAC Name |
5-chloro-2,2-dimethyl-3H-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3/c1-11(2)5-6-3-7(12)4-8(10(13)14)9(6)15-11/h3-4H,5H2,1-2H3,(H,13,14) |
InChI Key |
QXHUQQSVSDVEBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC(=C2)Cl)C(=O)O)C |
Origin of Product |
United States |
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